N-[(furan-2-yl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S2/c30-20(26-13-16-6-4-10-34-16)11-19-23(32)29-22(27-19)17-7-1-2-8-18(17)28-24(29)35-14-21(31)25-12-15-5-3-9-33-15/h1-10,19H,11-14H2,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMFZFQUCFWDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NCC4=CC=CO4)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates multiple pharmacophoric features, including a furan ring, an imidazoquinazoline core, and a sulfanylacetamide group, which may contribute to its diverse biological interactions.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 376.45 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.
The mechanism by which N-[(furan-2-yl)methyl]-2-{[3-oxo-2-(...]} exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular responses.
- Oxidative Stress Response : The presence of furan and sulfanyl groups indicates potential antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds within the imidazoquinazoline family. While specific data on this compound is limited, derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Imidazoquinazoline Derivatives
A study focusing on imidazoquinazoline derivatives reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation and mitochondrial dysfunction .
Antimicrobial Properties
Compounds containing furan and thiophene moieties have been documented for their antimicrobial activities. The structural features of N-[(furan-2-yl)methyl]-2-{[3-oxo-2-(...]} suggest potential efficacy against bacterial and fungal pathogens.
Research Findings
In vitro studies on related compounds demonstrated effective inhibition of bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to N-[(furan-2-yl)methyl]-2-{[3-oxo-2-(...]} have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Experimental Evidence
Research has indicated that certain imidazoquinazoline derivatives reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting their potential as therapeutic agents for inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(furan-3-yl)-N'-phenylurea | Furan ring, urea linkage | Anticancer, antimicrobial |
| 4-(furan-2-carboxamido)-phenol | Furan ring, phenolic group | Antioxidant, anti-inflammatory |
| 5-(thiophen-3-yloxy)-2-furancarboxylic acid | Furan ring, thiophene group | Antimicrobial |
Unique Properties
The unique combination of a furan ring, imidazoquinazoline core, and sulfanylacetamide group distinguishes this compound from others in its class. This structural uniqueness contributes to its specific chemical reactivity and potential applications in medicinal chemistry.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Analogues with bulkier substituents (e.g., isobutyl in 4.10) exhibit lower melting points (~262–264°C) compared to phenyl-substituted derivatives (~266–270°C), suggesting reduced crystallinity .
- Lipophilicity : The furan-thiophene combination in the target compound may enhance membrane permeability compared to purely aromatic substituents (e.g., phenyl in 4.8) .
Computational and Analytical Comparisons
- ChemGPS-NP : Outperforms traditional similarity metrics in identifying compounds with analogous bioactivity, emphasizing the target’s unique pharmacophoric features .
- Machine Learning : Structural-activity relationships (SAR) using molecular fingerprints (e.g., ECFP4) and XGBoost models (R² = 0.928) can predict biological activity but require broad benchmarks for validation .
Research Findings and Implications
- Synthetic Efficiency: Method A (reflux in ethanol/KOH) consistently achieves higher yields (>70%) for sulfanylacetamide derivatives compared to Method B .
- Activity Optimization : Substitution at position 3 or 4 of the phenyl ring (e.g., fluorine, methoxy) maximizes anti-inflammatory effects in triazole analogs, suggesting a strategy for modifying the target compound .
- Limitations : X-ray diffraction data for the target compound are unavailable, hindering crystallographic validation of its 3D structure .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves a multi-step approach:
- Step 1: Formation of the imidazo[1,2-c]quinazolinone core via cyclization reactions, similar to quinazolinone derivatives (e.g., using diaryliodonium salts as intermediates) .
- Step 2: Introduction of the thiophen-2-ylmethyl carbamoyl group via nucleophilic substitution or coupling reactions, as seen in analogous sulfanyl-acetamide syntheses .
- Step 3: Purification via recrystallization (e.g., methanol/water systems) and characterization using NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key methods include:
- Single-crystal X-ray diffraction to resolve the 3D structure, as demonstrated for imidazo-phenazine derivatives .
- 1H/13C NMR spectroscopy to verify substituent positions, referencing spectral data from structurally related thiazole- and quinazolinone-based compounds .
- Elemental analysis to validate purity (>95%) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Anti-inflammatory activity: Use carrageenan-induced paw edema models, comparing results to derivatives with furan and thiophene moieties .
- Antimicrobial screening: Employ disc diffusion assays against Gram-positive/negative bacteria and fungal strains, referencing protocols for thiazole derivatives .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Variables: Reaction temperature, catalyst loading, and solvent polarity.
- Statistical modeling: Use response surface methodology (RSM) to identify optimal conditions, as applied in flow-chemistry syntheses of diazomethanes .
- Case study: A 3^3 factorial design reduced byproducts in analogous imidazo-quinazolinone syntheses by 40% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Controlled assay replication: Standardize protocols (e.g., cell lines, dosing intervals) to minimize variability .
- Structure-activity relationship (SAR) analysis: Systematically modify substituents (e.g., furan vs. thiophene) and correlate with activity trends .
- Computational docking: Predict binding affinities to targets like COX-2 or bacterial enzymes using molecular dynamics simulations .
Q. How can AI enhance pharmacokinetic (PK) profiling of this compound?
- ADME prediction: Use tools like COMSOL Multiphysics to model absorption barriers and metabolic stability based on logP and hydrogen-bonding capacity .
- Bioavailability optimization: Adjust hydrophobic/hydrophilic balance via substituent modifications (e.g., methyl vs. nitro groups), guided by machine learning .
Q. What advanced techniques validate its mechanism of action (MoA)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
